molecular formula C6H6F2N2OS B13663683 5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine

5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine

Cat. No.: B13663683
M. Wt: 192.19 g/mol
InChI Key: KIDWQNAAXXESRJ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine is a heterocyclic organic compound containing a pyrimidine ring substituted with a difluoromethyl group at the 5-position and a methylsulfinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Introduction of Difluoromethyl Group: This can be achieved through a difluoromethylation reaction using reagents such as difluoromethyl bromide or difluoromethyl sulfone under specific conditions.

    Introduction of Methylsulfinyl Group: The methylsulfinyl group can be introduced via oxidation of a methylthio group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: 5-(Difluoromethyl)-2-(methylsulfonyl)pyrimidine.

    Reduction: 5-(Methyl)-2-(methylsulfinyl)pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with unique properties.

    Biological Studies: It serves as a probe to study biological processes and enzyme interactions.

    Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes or receptors. The methylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)-2-(methylsulfinyl)pyrimidine: Similar structure but with a trifluoromethyl group.

    5-(Difluoromethyl)-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.

Uniqueness

5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine is unique due to the presence of both difluoromethyl and methylsulfinyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C6H6F2N2OS

Molecular Weight

192.19 g/mol

IUPAC Name

5-(difluoromethyl)-2-methylsulfinylpyrimidine

InChI

InChI=1S/C6H6F2N2OS/c1-12(11)6-9-2-4(3-10-6)5(7)8/h2-3,5H,1H3

InChI Key

KIDWQNAAXXESRJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=C(C=N1)C(F)F

Origin of Product

United States

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